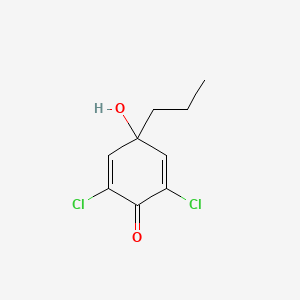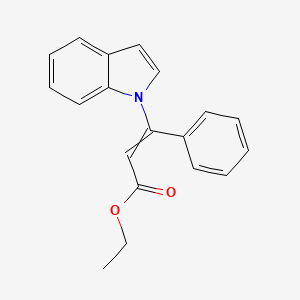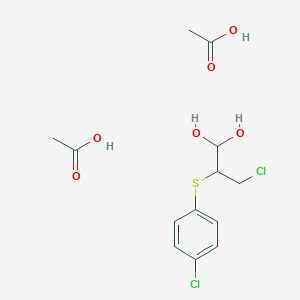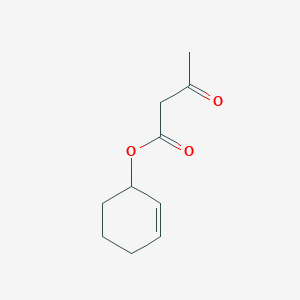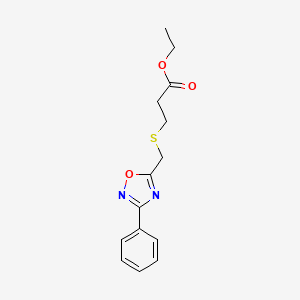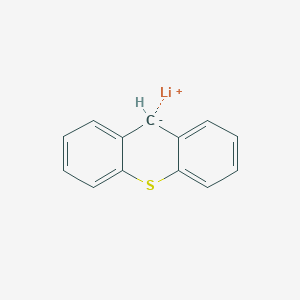
lithium;9H-thioxanthen-9-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;9H-thioxanthen-9-ide is a compound that belongs to the class of thioxanthones. Thioxanthones are known for their unique photophysical properties and are widely used in various fields such as photopolymerization, photoredox catalysis, and as photoinitiators in 3D printing technologies
準備方法
The synthesis of lithium;9H-thioxanthen-9-ide can be achieved through several methods. One common synthetic route involves the deprotonation of 9H-thioxanthone using a strong base such as lithium diisopropylamide (LDA) followed by the addition of lithium chloride . Another method involves the use of lithiocuprates, prepared from copper (II) chloride and lithium 2,2,6,6-tetramethylpiperidide (LTMP), for the deprotonative metalation of aromatic compounds . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Lithium;9H-thioxanthen-9-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to thioxanthone-9-one using oxidizing agents such as potassium permanganate . Reduction reactions involve the conversion of thioxanthone-9-one to thioxanthen-9-ol using reducing agents like lithium aluminum hydride (LiAlH4) . . The major products formed from these reactions include various substituted thioxanthones and thioxanthenes.
科学的研究の応用
Lithium;9H-thioxanthen-9-ide has a wide range of scientific research applications. In chemistry, it is used as a photoinitiator in photopolymerization processes, enabling the creation of high-resolution 3D structures . In biology, thioxanthone derivatives have been studied for their potential as photosensitizers in photodynamic therapy for cancer treatment . In medicine, these compounds are being explored for their ability to inhibit DNA synthesis and mammalian topoisomerase type II, making them potential candidates for anticancer drugs . In industry, this compound is used in the production of polymers, coatings, and adhesives due to its excellent photophysical properties .
作用機序
The mechanism of action of lithium;9H-thioxanthen-9-ide involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound is excited to a triplet state, which can then participate in various photochemical processes such as polymerization and redox reactions . The molecular targets and pathways involved include the inhibition of DNA synthesis and mammalian topoisomerase type II, which are crucial for cell division and proliferation . This makes this compound a potential candidate for anticancer therapies.
類似化合物との比較
Lithium;9H-thioxanthen-9-ide can be compared with other similar compounds such as xanthones and azaxanthones. Xanthones are oxygen-containing dibenzo-γ-pyrone heterocyclic compounds that exhibit a wide range of biological activities . Azaxanthones, on the other hand, contain nitrogen atoms in the aromatic moiety and are known for their higher solubility in water and better chromophore properties .
特性
CAS番号 |
61574-24-1 |
|---|---|
分子式 |
C13H9LiS |
分子量 |
204.2 g/mol |
IUPAC名 |
lithium;9H-thioxanthen-9-ide |
InChI |
InChI=1S/C13H9S.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |
InChIキー |
GTLUUSBIIIHBJG-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH-]1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


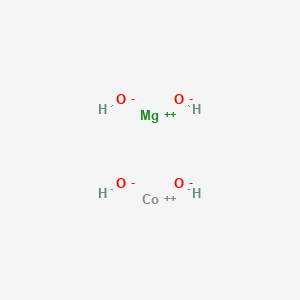

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
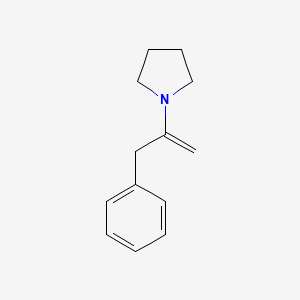
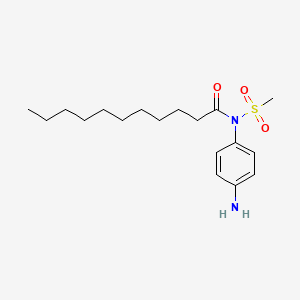
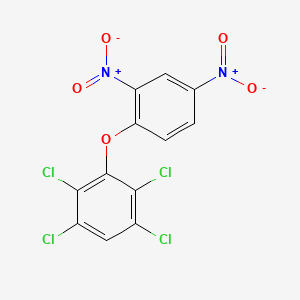
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
